molecular formula C32H38N6O6 B12385394 Tamra-peg2-N3

Tamra-peg2-N3

Cat. No.: B12385394
M. Wt: 602.7 g/mol
InChI Key: NJKFVGAZCGIYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamra-peg2-N3 is a dye derivative of tetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. It is commonly used in various scientific research applications due to its fluorescent properties. The compound contains an alkyne group (N3) that allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamra-peg2-N3 is synthesized by attaching PEG units to the TAMRA dye. The synthesis involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tamra-peg2-N3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    CuAAc Reaction: Common reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in an aqueous solution at room temperature.

    SPAAC Reaction: Common reagents include DBCO or BCN derivatives.

Major Products Formed

Scientific Research Applications

Tamra-peg2-N3 has a wide range of scientific research applications, including:

Mechanism of Action

Tamra-peg2-N3 exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for detecting and imaging biomolecules. The alkyne group allows it to undergo click chemistry reactions, enabling the labeling and detection of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of PEG units, which enhance its solubility and stability in aqueous solutions. The alkyne group allows it to undergo click chemistry reactions, making it versatile for various applications .

Properties

Molecular Formula

C32H38N6O6

Molecular Weight

602.7 g/mol

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C8H16N4O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-8(13)10-2-4-14-6-7-15-5-3-11-12-9/h5-14H,1-4H3;2-7H2,1H3,(H,10,13)

InChI Key

NJKFVGAZCGIYDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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